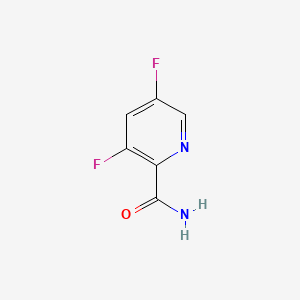

3,5-Difluoropyridine-2-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-difluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSZYXOBLMONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382543 | |

| Record name | 3,5-difluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-03-6 | |

| Record name | 3,5-difluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoropyridine 2 Carboxamide

Established Synthetic Routes to 3,5-Difluoropyridine-2-carboxamide

The most direct method for preparing this compound involves the hydrolysis of its corresponding nitrile precursor, 3,5-Difluoro-2-pyridinecarbonitrile. This transformation is a cornerstone of its production, with significant research focused on optimizing reaction conditions for both laboratory and industrial applications.

The conversion of a nitrile to a carboxamide can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org In the context of 3,5-Difluoro-2-pyridinecarbonitrile, this hydrolysis is a critical step that transforms the cyano group (-C≡N) into a primary amide group (-CONH₂).

Under acidic catalysis, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. lumenlearning.com A water molecule then acts as a nucleophile, attacking this activated carbon. Following a series of proton transfers, an amide intermediate is formed. libretexts.orglumenlearning.com While acidic hydrolysis can proceed further to yield a carboxylic acid, the reaction can be controlled to isolate the amide by using milder conditions. organicchemistrytutor.com Common acids employed for this type of transformation include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). chemguide.co.ukgoogle.com

Optimization studies focus on variables such as temperature, reaction time, and the concentration of the acid or base to maximize the yield of this compound while minimizing the formation of the corresponding carboxylic acid, 3,5-Difluoropyridine-2-carboxylic acid.

The efficiency of the hydrolytic conversion of 3,5-Difluoro-2-pyridinecarbonitrile is paramount for its viability in both large-scale industrial manufacturing and smaller-scale academic research. The scalability of this pathway hinges on factors such as reaction time, yield, and purity of the final product. For industrial production, processes that are time-efficient and high-yielding are preferred. For instance, patent literature describes the hydrolysis of related amino-substituted cyanopyridine compounds where reaction times can range from 2 to 42 hours, demonstrating the variability based on substrate and conditions. google.com The goal is to achieve a high conversion rate to the desired carboxamide while using cost-effective reagents and manageable reaction conditions.

| Catalyst Type | Typical Reagents | Key Mechanistic Step | Potential for Scalability | Considerations |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, HCl | Protonation of nitrile nitrogen to enhance electrophilicity. lumenlearning.com | High | Risk of over-hydrolysis to carboxylic acid; requires careful control of conditions. organicchemistrytutor.comchemguide.co.uk |

| Base-Catalyzed | NaOH, KOH | Nucleophilic attack of hydroxide (B78521) ion on nitrile carbon. libretexts.org | Moderate to High | Generally offers better control to stop at the amide stage. organicchemistrytutor.com |

Precursor Synthesis and Regioselective Functionalization of Difluoropyridines

The formation of the 3,5-difluoropyridine (B1298662) ring often begins with a pre-existing pyridine (B92270) or a chlorinated pyridine derivative. A common and effective method is halogen exchange (HALEX) fluorination. This process typically involves reacting a corresponding dichloropyridine, such as 3,5-dichloropyridine, with a fluoride (B91410) source. researchgate.net

Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are frequently used as fluorinating agents. googleapis.com The reaction is generally conducted in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine. googleapis.com The higher reactivity of CsF often allows for milder reaction conditions compared to KF. This method provides a direct route to the 3,5-difluoropyridine scaffold, which is the foundational structure for subsequent functionalization.

Once the 3,5-difluoropyridine ring is synthesized, the next crucial step is the regioselective introduction of a cyano group at the C-2 position to form 3,5-Difluoro-2-pyridinecarbonitrile. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom significantly influences the reactivity of the ring. Specifically, the C-2, C-4, and C-6 positions are rendered electron-deficient.

Directed ortho-metalation (DoM) is a powerful strategy to achieve this regioselectivity. researchgate.net This involves using a strong base, such as lithium diisopropylamide (LDA), to deprotonate a specific position on the ring. researchgate.net In the case of 3-halopyridines, lithiation often occurs at the C-4 position. researchgate.net However, the specific substitution pattern of 3,5-difluoropyridine directs functionalization. The C-2 position is particularly activated for nucleophilic attack or metalation due to the influence of the adjacent nitrogen and the fluorine at C-3. After deprotonation with a strong lithium base, the resulting organolithium intermediate can be quenched with an electrophilic cyanating agent to install the nitrile group at the desired C-2 position.

Organometallic chemistry plays a pivotal role in the synthesis and functionalization of difluoropyridine building blocks. The use of organolithium reagents is fundamental for achieving regioselective C-H activation and subsequent functionalization. researchgate.netsci-hub.se

For instance, the reaction of a halopyridine with an organolithium reagent like n-butyllithium (n-BuLi) can proceed via either deprotonation or halogen-metal exchange, depending on the specific halogen and reaction conditions. researchgate.net These organolithium intermediates are highly reactive and can be treated with a wide range of electrophiles to introduce various functional groups. More recently, organosodium reagents have been explored as alternatives to organolithiums to achieve different or improved selectivity in the functionalization of pyridine rings. nih.govnih.gov After the formation of the organometallic species, transmetalation to an organozinc reagent can be performed to enable subsequent Negishi cross-coupling reactions, further expanding the synthetic possibilities. nih.govnih.gov

| Organometallic Reagent | Reaction Type | Application in Pyridine Synthesis | Reference |

|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Directed ortho-Metalation (Deprotonation) | Regioselective lithiation of halopyridines to create a site for electrophilic attack. | researchgate.net |

| n-Butyllithium (n-BuLi) | Deprotonation or Halogen-Metal Exchange | Generation of lithiated pyridine intermediates for functionalization. | researchgate.netnih.gov |

| n-Butylsodium (n-BuNa) | Deprotonation | Alternative to organolithiums for remote C-4 functionalization of pyridines. | nih.gov |

| Organozinc Reagents | Negishi Cross-Coupling | Coupling of functionalized pyridines with various (hetero)aromatic halides after transmetalation. | nih.gov |

Exploration of Novel Synthetic Strategies and Catalyst Development

The development of efficient and selective synthetic routes to this compound is crucial for its application in various fields. Research efforts have been directed towards the exploration of novel catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Cross-Coupling Methodologies for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, represents a powerful method for the synthesis of arylamines. mdpi.com This methodology is highly relevant for the synthesis of pyridine carboxamides.

In the context of this compound, a plausible synthetic approach involves the amidation of a suitable precursor, such as 3,5-difluoropyridine-2-carboxylic acid or its corresponding ester. While direct amidation can be challenging, the use of coupling reagents or catalytic methods can facilitate this transformation.

Table 1: Comparison of Selected Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Species | By-products | Key Advantages | Potential Drawbacks |

| DCC (Dicyclohexylcarbodiimide) | O-acylisourea | Dicyclohexylurea (DCU) | Low cost, effective | DCU can be difficult to remove, potential for racemization |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Water-soluble urea (B33335) derivative | Easy work-up | More expensive than DCC |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Activated ester | Tetramethylurea | High efficiency, low racemization | High cost, potential for side reactions |

| T3P® (Propylphosphonic anhydride) | Mixed anhydride | Phosphonic acids | High yields, clean reactions | Can be moisture sensitive |

The synthesis of this compound can be envisioned through the amidation of the commercially available 3,5-Difluoropyridine-2-carboxylic acid. sigmaaldrich.comoakwoodchemical.com This transformation typically employs a coupling reagent to activate the carboxylic acid, followed by the addition of an ammonia (B1221849) source. The choice of coupling reagent and reaction conditions is critical to achieve high yields and purity.

Another viable route is the hydrolysis of 3,5-Difluoropyridine-2-carbonitrile. This nitrile precursor is also commercially available and can be converted to the corresponding amide under acidic or basic conditions.

Stereochemical Control in Derivatization of Pyridine Carboxamides

While this compound itself is achiral, its derivatization can introduce stereocenters, making stereochemical control a critical aspect of the synthesis of more complex molecules. The development of stereoselective methods for the functionalization of the pyridine ring or the carboxamide group is an active area of research.

For instance, the introduction of a chiral substituent onto the pyridine ring or the amide nitrogen can lead to diastereomers. The selective synthesis of a single diastereomer often requires the use of chiral catalysts or auxiliaries. Recent advancements in frustrated Lewis pair (FLP) mediated C-F activation have shown promise for the stereoselective functionalization of geminal difluoroalkanes, a strategy that could potentially be adapted for the derivatization of fluorinated pyridines. nih.govsemanticscholar.org

Sustainable Synthesis and Green Chemistry Principles in Production

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. rsc.orgcolab.ws For the production of this compound, several green chemistry approaches can be considered.

One key aspect is the use of catalytic methods over stoichiometric reagents to reduce waste. mdpi.com The development of reusable catalysts, such as heterogeneous catalysts, can further improve the sustainability of the process. googleapis.com

Solvent selection is another crucial factor. The use of greener solvents, such as water, ethanol, or supercritical fluids, is preferred over hazardous organic solvents. nih.gov Microwave-assisted synthesis has also emerged as a green technique that can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

Table 2: Application of Green Chemistry Principles in Pyridine Carboxamide Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of palladium, iron, or other metal catalysts for C-N bond formation. mdpi.com | Reduced waste, milder reaction conditions, higher atom economy. |

| Renewable Feedstocks | Synthesis of pyridine core from biomass-derived starting materials like furfural. rsc.org | Reduced reliance on fossil fuels, increased sustainability. |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. nih.gov | Reduced environmental impact and worker exposure to hazardous materials. |

| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Shorter reaction times, lower energy consumption. |

| Atom Economy | Designing convergent synthetic routes that maximize the incorporation of starting materials into the final product. | Minimized waste generation. |

By embracing these novel synthetic strategies and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible, thereby facilitating its broader application in the development of new technologies and products.

Chemical Reactivity and Derivatization Studies of 3,5 Difluoropyridine 2 Carboxamide

Reactivity Profiles of the Difluoropyridine Core

The presence of two fluorine atoms on the pyridine (B92270) ring renders it highly electron-deficient. This electronic characteristic is a key determinant of its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the aromatic ring. libretexts.orgmasterorganicchemistry.com The rate of these reactions is sensitive to the electron density of the aromatic system. Electron-donating groups activate the ring towards EAS, while electron-withdrawing groups deactivate it. mnstate.edu In the case of 3,5-difluoropyridine-2-carboxamide, the strong inductive-withdrawing effect of the fluorine atoms and the nitrogen atom in the pyridine ring deactivates the system towards electrophilic attack. The general mechanism for EAS involves the formation of a positively charged intermediate (a Wheland intermediate), which is destabilized by electron-withdrawing groups. libretexts.org Consequently, forcing conditions are typically required to achieve electrophilic substitution on such electron-poor systems.

Conversely, the electron-deficient nature of the 3,5-difluoropyridine (B1298662) core makes it highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.commasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The fluorine substituents on the pyridine ring are excellent leaving groups in this context. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, such as the fluorine atoms and the ring nitrogen, stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.com

The regioselectivity of SNAr reactions on difluorinated pyridines can be influenced by the reaction conditions, including the solvent and the nature of the nucleophile. researchgate.netacs.org For instance, studies on related difluoropyridine systems have shown that the choice of solvent can alter the nucleophilicity of the attacking species, leading to selective mono- or bis-substitution. acs.org

A related compound, 3,5-difluoropyridine-2-carbonitrile, which is also highly electron-deficient, readily undergoes nucleophilic aromatic substitution reactions at the fluorine positions. ossila.com This highlights the general reactivity pattern for this class of compounds.

Transformations and Modifications of the Carboxamide Functional Group

The carboxamide group (-CONH2) is a versatile functional group that can undergo a variety of chemical transformations.

The carboxamide functional group provides a handle for further derivatization. Standard methods in organic synthesis can be employed to modify this group. For example, dehydration of the primary amide would yield the corresponding nitrile, 3,5-difluoropyridine-2-carbonitrile. ossila.com Additionally, the amide can be converted to other functional groups through various reagents and reaction conditions. These transformations allow for the incorporation of the 3,5-difluoropyridinyl moiety into a wider range of molecular architectures.

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Dehydration | Dehydrating agent (e.g., P2O5, SOCl2) | 3,5-Difluoropyridine-2-carbonitrile |

| Hofmann Rearrangement | Br2, NaOH | 2-Amino-3,5-difluoropyridine |

Directed Metalation and Subsequent Functionalization of the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The carboxamide group is known to be an effective DMG. wikipedia.orgnih.gov

In the context of this compound, the carboxamide group at the C-2 position could direct metalation to the C-3 position. However, the presence of a fluorine atom at C-3 might complicate this process. Alternatively, metalation could potentially be directed to the C-6 position by the pyridine nitrogen. The regioselectivity of metalation on substituted pyridines is influenced by a combination of factors, including the nature and position of the directing group and other substituents on the ring. harvard.eduresearchgate.net The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

| Directing Group | Potential Site of Metalation | Potential Functionalization |

|---|---|---|

| -CONH2 (at C-2) | C-3 | Introduction of various electrophiles (e.g., alkyl, silyl, carboxyl groups) |

| Pyridine Nitrogen | C-6 | Introduction of various electrophiles |

Catalytic Reactions Involving this compound

Catalytic methods, particularly those employing transition metals, offer efficient and selective routes for the functionalization of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions and C-H activation are among the most powerful strategies in this regard.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com To participate in these reactions, this compound would typically first be converted to a derivative bearing a suitable leaving group, such as a halogen (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net It is widely used for the synthesis of biaryl compounds. libretexts.org The reaction generally proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate. nih.gov It is known for its tolerance of a wide range of functional groups. nih.gov Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene. libretexts.org This reaction is a powerful method for the synthesis of substituted alkenes. libretexts.org The catalytic cycle also involves oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the olefin and β-hydride elimination. libretexts.org

Table 3: Overview of Palladium-Catalyzed Coupling Reactions This table provides a general overview and does not represent specific experimental results for this compound.

| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Organoboron reagent + Organic halide/triflate | Pd(PPh3)4, Base (e.g., Na2CO3) | Biaryls, etc. |

| Stille | Organostannane + Organic halide/triflate | Pd(PPh3)4, Ligand (e.g., AsPh3) | Biaryls, etc. |

| Heck | Alkene + Organic halide/triflate | Pd(OAc)2, Ligand (e.g., PPh3), Base | Substituted Alkenes |

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of organic molecules. For pyridine derivatives, the formation of a pyridine N-oxide can activate the system towards electrophilic attack and facilitate C-H functionalization. umich.edursc.orgsemanticscholar.org

For example, the nitration of 3,5-difluoropyridine N-oxide has been reported to yield the 4-nitro derivative as the major product, along with the 2-nitro isomer. umich.edu This demonstrates that the N-oxide can direct electrophilic substitution to the C-4 position. These nitro derivatives can then be further transformed, for instance, by reaction with ammonia (B1221849) to yield the corresponding amino derivatives. umich.edu

Photochemical methods are also being explored for the C-H functionalization of heteroarenes. Pyridine N-oxides have been shown to act as hydrogen atom transfer (HAT) reagents in the photochemical, Minisci-type alkylation of electron-deficient heteroarenes. rsc.orgsemanticscholar.org This approach allows for the use of a broad range of radical precursors for the efficient alkylation of azines. rsc.orgsemanticscholar.org

The redox chemistry of this compound is intrinsically linked to its functionalization. The formation of the pyridine N-oxide, as discussed above, is an oxidation reaction. umich.edu The subsequent nitration is an electrophilic substitution on the activated N-oxide ring. umich.edu

The reduction of the nitro group in the resulting 4-nitro-3,5-difluoropyridine N-oxide to an amino group is a key reductive transformation. umich.edu This highlights a sequence of redox reactions that enable the introduction and modification of functional groups on the pyridine ring.

Furthermore, pyridine derivatives can exhibit interesting electrochemical properties. mdpi.com The electronic distribution on the heteroaromatic ring can be modulated, influencing its redox potentials. mdpi.com While specific studies on the redox behavior of this compound are not widely reported, the principles of pyridine redox chemistry suggest that it could be a fruitful area for future investigation.

Advanced Spectroscopic and Structural Characterization Studies

Elucidating Molecular Architecture through X-ray Crystallography

Bond Lengths: The C-F, C-N (ring and amide), C=O, and N-H bond lengths would be precisely measured. The C-F bonds are expected to be short and strong due to the high electronegativity of fluorine.

Bond Angles: The angles within the pyridine (B92270) ring and involving the carboxamide substituent would define the molecule's shape. The presence of the fluorine atoms may cause slight distortions in the pyridine ring from a perfect hexagon.

Torsion Angles: The dihedral angle between the plane of the pyridine ring and the plane of the carboxamide group would be a crucial piece of information, indicating the degree of rotational freedom and the preferred conformation in the solid state.

A related compound, 3,5-difluoroisonicotinic acid, has been analyzed by single-crystal X-ray diffraction, revealing a nearly planar arrangement of the pyridine ring and detailed hydrogen bonding interactions. researchgate.net This suggests that 3,5-Difluoropyridine-2-carboxamide would also likely exhibit a well-defined and planar-like structure.

The way individual molecules of this compound arrange themselves in a crystal is governed by a variety of non-covalent interactions. A detailed analysis of the crystal packing would reveal:

Hydrogen Bonding: The primary intermolecular interaction is expected to be hydrogen bonding between the amide protons (-NH₂) and the carbonyl oxygen (C=O) of neighboring molecules, likely forming dimers or extended chains. The nitrogen atom of the pyridine ring could also act as a hydrogen bond acceptor.

Halogen Bonding: The fluorine atoms could potentially participate in halogen bonding, acting as electrophilic caps (B75204) interacting with nucleophilic atoms on adjacent molecules.

π-π Stacking: The electron-deficient nature of the difluorinated pyridine ring could promote π-π stacking interactions with other aromatic rings. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would provide insight into the electronic distribution within the molecule.

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point, solubility, and polymorphism.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of a molecule, providing a "fingerprint" that is unique to its structure and bonding.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The expected characteristic vibrational frequencies for this compound would include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amide N-H | Symmetric & Asymmetric Stretch | 3400-3100 (two bands) | Weak |

| Aromatic C-H | Stretch | 3100-3000 | Strong |

| Carbonyl C=O | Stretch | 1700-1660 (Amide I) | Moderate |

| Amide N-H | Bend | 1650-1600 (Amide II) | Weak |

| Pyridine Ring | C=C and C=N Stretches | 1600-1400 | Strong |

| C-F | Stretch | 1350-1150 | Moderate |

The IR spectrum is expected to be dominated by the strong absorptions of the C=O and N-H stretching vibrations. In contrast, the Raman spectrum would likely show strong signals for the aromatic ring vibrations. The precise positions of these peaks can be influenced by the electronic effects of the fluorine substituents and any intermolecular interactions present.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the pyridine ring conjugated with the carboxamide group constitutes a chromophore that absorbs UV light. The expected electronic transitions include:

π → π* transitions: These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are typically observed at shorter wavelengths (higher energy) and have high molar absorptivity.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. fishersci.co.ukcymitquimica.com These transitions occur at longer wavelengths and generally have lower molar absorptivity. researchgate.net

The fluorine atoms, being electron-withdrawing, are expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the non-fluorinated analogue, pyridine-2-carboxamide. The solvent used for the analysis can also influence the position of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |

| ¹H NMR | ||

| Amide (-NH ₂) | ~7.5-8.5 | Broad singlet |

| Pyridine H4 | ~8.0-8.5 | Triplet or doublet of doublets, coupled to F3 and F5 |

| Pyridine H6 | ~8.5-9.0 | Doublet, coupled to H4 |

| ¹³C NMR | ||

| Carbonyl (C =O) | ~160-170 | |

| Pyridine C2 | ~145-155 | |

| Pyridine C3, C5 | ~150-160 | Doublet (due to C-F coupling) |

| Pyridine C4, C6 | ~120-140 | |

| ¹⁹F NMR | ||

| Fluorine F3, F5 | -120 to -140 | Doublet or multiplet, coupled to H4 and each other |

The ¹H NMR spectrum would be characterized by distinct signals for the two aromatic protons and the amide protons, with their multiplicities revealing spin-spin coupling interactions. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting. ¹⁹F NMR would provide direct information about the fluorine environments and their coupling to nearby protons. The exact chemical shifts and coupling constants would be invaluable for confirming the structure of the compound.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are indispensable for mapping the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely available in the public domain, a detailed prediction of its NMR spectra can be made based on established principles and data from analogous structures.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The pyridine ring protons, H-4 and H-6, are anticipated to appear as multiplets in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atom and fluorine substituents. The protons of the carboxamide group (-CONH₂) would likely be observed as two broad singlets, corresponding to the two non-equivalent protons, in the range of 7.5 to 8.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, generally appearing in the region of 160-170 ppm. The carbon atoms of the pyridine ring will exhibit complex splitting patterns due to coupling with the attached fluorine atoms (C-F coupling). The carbons directly bonded to fluorine (C-3 and C-5) will show large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons will display smaller two- or three-bond couplings.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |

| H-4 | 8.1 - 8.3 | - | Doublet of doublets |

| H-6 | 8.5 - 8.7 | - | Doublet of doublets |

| -NH₂ | 7.5 - 8.5 | - | Broad singlet |

| C-2 | - | ~145-150 | Doublet |

| C-3 | - | ~155-160 (¹JCF ≈ 240-260 Hz) | Doublet |

| C-4 | - | ~120-125 | Triplet |

| C-5 | - | ~155-160 (¹JCF ≈ 240-260 Hz) | Doublet |

| C-6 | - | ~140-145 | Doublet |

| C=O | - | ~163-168 | Singlet |

Note: The predicted chemical shifts and coupling constants are estimations based on data from similar fluorinated pyridine derivatives and general NMR principles. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Investigating Electronic Environments of Fluorine Atoms

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly probing the electronic environment of fluorine atoms within a molecule. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals over a wide chemical shift range.

For this compound, the two fluorine atoms are in non-equivalent chemical environments (F-3 and F-5). Therefore, the ¹⁹F NMR spectrum is expected to show two distinct signals. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the carboxamide group and the nitrogen atom in the pyridine ring. The signals are likely to appear as multiplets due to coupling with the aromatic protons (H-F coupling) and potentially with each other (F-F coupling), although the latter might be small depending on the through-space distance. The expected chemical shift range for fluorine atoms on an aromatic ring is typically between -100 and -150 ppm relative to a standard reference such as CFCl₃.

Predicted ¹⁹F NMR Data for this compound

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Predicted Multiplicity |

| F-3 | -120 to -130 | Doublet of doublets |

| F-5 | -135 to -145 | Doublet of doublets |

Note: The predicted chemical shifts are estimations and can be influenced by solvent and other experimental conditions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₄F₂N₂O, the expected exact mass can be calculated.

Upon electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺˙), which will then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for aromatic amides include the loss of the amide group or parts of it, as well as cleavage of the pyridine ring.

Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 158 | [M]⁺˙ (Molecular ion) |

| 142 | [M - NH₂]⁺ |

| 114 | [M - CONH₂]⁺ |

| 87 | [C₄H₂FN]⁺ (Fragment from ring cleavage) |

Note: The proposed fragmentation is based on general principles of mass spectrometry and the known fragmentation of related aromatic amides. The relative intensities of the peaks would depend on the ionization conditions.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a important tool for investigating the geometric and electronic properties of molecular systems. For 3,5-Difluoropyridine-2-carboxamide, DFT calculations, particularly using the B3LYP functional with various basis sets, are employed to determine the most stable conformation (lowest energy). The process involves optimizing the molecular geometry to find the minimum on the potential energy surface. These calculations consider factors like bond lengths, bond angles, and dihedral angles to predict the three-dimensional structure of the molecule.

The relative energies of different conformers, such as those arising from the rotation of the carboxamide group, can be calculated to understand the energy landscape. For instance, the energy difference between the planar and non-planar forms can be quantified. This information is crucial for understanding the molecule's flexibility and the population of different conformational states at a given temperature. While specific DFT studies on this compound are not extensively detailed in the provided search results, the methodology is a standard approach in computational chemistry. The choice of functional and basis set, such as B3LYP/6-311+G(2d,p), is critical for achieving accurate results that correlate well with experimental data. idc-online.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) ring nitrogen is expected to lower the energies of both the HOMO and LUMO. The carboxamide group can act as either an electron-donating or -withdrawing group depending on its orientation and interaction with the rest of the molecule. DFT calculations can provide precise energy values for the HOMO and LUMO, as well as their spatial distribution. This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net These simulations provide valuable insights into the vibrational modes and electronic transitions of a molecule, which can be compared with experimental data for validation.

For the IR spectrum of this compound, DFT calculations can predict the frequencies and intensities of the vibrational modes. nih.gov This includes stretching and bending vibrations of the various functional groups, such as the C=O, N-H, C-F, and aromatic C-H bonds. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. It has been shown that functionals like PBE0, often with dispersion corrections, can provide more accurate results than the more common B3LYP functional for such simulations. nih.govresearchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the calculations would predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as n → π* and π → π*. These theoretical predictions can be compared with experimentally measured spectra to confirm the electronic structure and transitions of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, especially DFT, have been developed to predict NMR chemical shifts (δ) and spin-spin coupling constants (J). idc-online.comresearchgate.net These predictions can aid in the assignment of experimental NMR spectra and can be particularly useful for complex molecules or for distinguishing between isomers.

The prediction of ¹H and ¹³C chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. idc-online.com Different DFT functionals and basis sets can be benchmarked against experimental data to find the most accurate computational protocol. researchgate.net For instance, studies have shown that specific functionals can be optimized for predicting proton or carbon chemical shifts. idc-online.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can improve the accuracy of the predictions. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov

Similarly, the calculation of spin-spin coupling constants, such as ³J(H,H) or ¹J(C,H), provides further structural information. These calculations are computationally more demanding but can be invaluable for confirming the connectivity and stereochemistry of the molecule.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry plays a crucial role in elucidating reaction mechanisms and studying the kinetics of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. This allows for a theoretical investigation of reaction kinetics. For example, the mechanism of nucleophilic aromatic substitution on the difluoropyridine ring could be studied by locating the Meisenheimer complex intermediate and the transition states leading to its formation and breakdown. ossila.com

These computational studies can provide detailed insights into the step-by-step process of a chemical reaction, helping to understand the role of catalysts, the effect of substituents, and the factors that control the regioselectivity and stereoselectivity of the reaction.

Computational Modeling of Transition States for Key Synthetic Steps

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, chemists can identify the transition states of key synthetic steps, which are the highest energy points along the reaction coordinate. The structure and energy of these transition states determine the rate and feasibility of a reaction.

For pyridine carboxamides, quantum-chemical calculations, such as those using the M052X-D3/TZVP method, have been employed to estimate the activation barriers for certain reactions. For instance, in the alkylation of pyridine carboxamides, the breaking of an N-H hydrogen bond is a critical step, and its energy has been calculated to be 15.3 kJ mol⁻¹. mdpi.com The search for transition states involves identifying a stationary point on the potential energy surface where the Hessian matrix (a matrix of second-order partial derivatives of the energy) has one and only one negative eigenvalue, corresponding to the motion along the reaction coordinate. mdpi.com

These computational approaches are not limited to a single type of reaction. For example, Density Functional Theory (DFT) has been used to study the tautomerization of pyridine-derived N-heterocyclic carbenes, with calculations at the B3LYP/AUG-cc-pVTZ//B3LYP/6-31+G* and B3LYP/6-311++G**//B3LYP/6-31+G* levels of theory. researchgate.net Such studies can predict the energy barriers for various reaction pathways, such as nih.govresearchgate.net-H and nih.govnih.gov-H shifts, providing a detailed understanding of the reaction mechanism. researchgate.net

The table below presents a conceptual summary of data that could be generated from such computational studies, illustrating the type of information obtained.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Structural Feature of Transition State |

| Amide Bond Formation | DFT (B3LYP/6-31G*) | 15-25 | Tetrahedral intermediate |

| Nucleophilic Aromatic Substitution | MP2/6-311+G** | 20-30 | Meisenheimer complex-like |

| C-H Activation/Functionalization | CCSD(T)/aug-cc-pVTZ | >30 | Organometallic intermediate |

Note: The values in this table are illustrative and represent typical ranges for such reactions. Specific values for this compound would require dedicated computational studies.

Understanding Regioselectivity and Stereoselectivity through Energy Barriers

Many chemical reactions can potentially yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions, while stereoselectivity is the preference for the formation of one stereoisomer over another. Computational chemistry is instrumental in understanding and predicting these selectivities by comparing the activation energies of the different reaction pathways. The pathway with the lowest energy barrier is the one that is kinetically favored, leading to the major product.

In the context of fluorinated pyridines, the position of nucleophilic attack is a key aspect of their reactivity. It is well-established that for pentafluoropyridine, the order of activation towards nucleophilic attack is para-fluorine > ortho-fluorine > meta-fluorine. nih.gov This selectivity can be rationalized by examining the stability of the intermediate anionic σ-complexes (Meisenheimer complexes) and the corresponding transition states leading to them. Computational methods can quantify these energy differences.

For substituted pyridines, electronic properties significantly influence the regioselectivity of reactions like C-H fluorination. Competition experiments have shown that more Lewis basic pyridines react preferentially over less basic ones. acs.org For instance, in a molecule containing two different pyridine rings, fluorination occurs selectively on the more basic ring. acs.org This can be explained by the stabilization of the transition state through interaction with the more electron-rich ring.

DFT calculations have also been used to rationalize the observed regioselectivity in the synthesis of pyridine derivatives. For example, computer analyses have indicated that pyridine derivatives are favored over pyran derivatives as the reaction adducts in certain cyclization reactions. researchgate.net

The following table illustrates how computational data can be used to predict the major product of a reaction based on calculated energy barriers.

| Potential Isomeric Products | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| 2-substituted-3,5-difluoropyridine | Nucleophilic attack at C2 | 22.5 | Yes |

| 4-substituted-3,5-difluoropyridine | Nucleophilic attack at C4 | 25.1 | No |

| 6-substituted-3,5-difluoropyridine | Nucleophilic attack at C6 | 23.8 | No |

Note: This table is a hypothetical example for illustrative purposes. The specific energy values would depend on the reactants and reaction conditions.

Molecular Interactions and Supramolecular Assembly Simulations

Beyond individual molecules, computational methods can simulate how molecules of this compound interact with each other and with other molecules, leading to the formation of larger, ordered structures known as supramolecular assemblies. These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces.

Molecular docking studies, a key component of computational chemistry, can predict the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. nih.gov These studies are crucial in drug discovery and can reveal the key interactions responsible for biological activity. For example, docking studies of pyridine carboxamide derivatives with the urease enzyme have shown that hydrogen bonding, π-π interactions, and van der Waals forces are involved in the inhibition of the enzyme. nih.gov

Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions in crystal structures. researchgate.net This method allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts, such as H···H, O···H, and C···H interactions. researchgate.net

Simulations can also predict how molecules will pack in a crystal lattice. X-ray crystallography provides experimental data on the solid-state structure, which can then be compared with computationally predicted structures. For instance, the structure of 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine has been determined by X-ray crystallography, revealing the precise arrangement of molecules in the solid state. nih.gov

The data table below summarizes the types of intermolecular interactions that can be analyzed using computational methods.

| Type of Interaction | Typical Energy Range (kcal/mol) | Computational Method for Analysis | Relevance |

| Hydrogen Bonding | 3-10 | DFT, Molecular Dynamics, Hirshfeld Surface Analysis | Crystal packing, protein-ligand binding |

| π-π Stacking | 1-5 | DFT, Molecular Dynamics | Crystal packing, DNA intercalation |

| Halogen Bonding | 1-5 | DFT, Molecular Mechanics | Crystal engineering, materials science |

| van der Waals Forces | <1 | Molecular Mechanics, Molecular Dynamics | Overall molecular shape and packing |

These computational investigations provide a detailed picture of the chemical and physical properties of this compound, from its reactivity in chemical synthesis to its interactions in biological systems and materials.

Applications and Emerging Research Directions

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The highly electron-deficient nature of the pyridine (B92270) ring in 3,5-Difluoropyridine-2-carboxamide, amplified by the two fluorine substituents, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.

This compound is a key starting material for creating a wide array of more complex pyridine-based structures. The fluorine atoms can be selectively displaced by various nucleophiles, and the carboxamide group can undergo numerous chemical transformations. This dual reactivity allows for the systematic construction of substituted pyridine derivatives. For instance, the related compound, 3,5-difluoropyridine-2-carbonitrile, readily undergoes nucleophilic aromatic substitution, highlighting the reactive nature of the difluorinated pyridine core. ossila.com These scaffolds are of significant interest in medicinal and materials science due to the prevalence of the pyridine motif in biologically active compounds and functional materials. mdpi.comresearchgate.net

The table below illustrates the transformation of related difluoropyridine precursors into more complex scaffolds, a principle that applies to the carboxamide derivative.

| Precursor | Reagent/Condition | Resulting Scaffold | Application Area |

| 3,5-Difluoropyridine-2-carbonitrile | Various Nucleophiles | Substituted Pyridine-2-carbonitriles | Medicinal Chemistry ossila.com |

| 3-Formylchromones & Amines | Reflux in Ethanol | Chromenopyridines | Drug Discovery mdpi.com |

| 1,3-Dicarbonyls & Vinylogous Amide | Condensation | Substituted Pyridines | General Synthesis nih.gov |

This table demonstrates the utility of pyridine-based precursors in generating diverse molecular scaffolds.

The compound serves as an integral component in multi-step synthetic pathways designed to produce advanced molecular building blocks. Chemists can leverage the predictable reactivity of the fluorine and carboxamide groups to sequentially introduce new functionalities. For example, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 3,5-Difluoropyridine-2-carboxylic acid, or reduced to an amine, while the fluorine atoms remain available for later-stage substitution reactions. sigmaaldrich.com This step-wise approach is crucial for the efficient and controlled synthesis of complex target molecules where specific substitution patterns are required for function.

Exploration in Medicinal Chemistry Research

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netmdpi.com The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

This compound is actively investigated as a core scaffold for the development of new therapeutic agents. fishersci.co.ukthermofisher.com Its structure provides a rigid framework with specific hydrogen bonding capabilities (from the carboxamide NH2 and C=O) and dipole moments (from the C-F bonds) that can be optimized for interaction with protein active sites. mdpi.com Derivatives of pyridine carboxamides are explored for a range of biological activities, including their potential as inhibitors of enzymes like Factor XIIa, which is involved in blood coagulation. nih.gov The development of novel compounds based on this scaffold is a key strategy in the search for new medicines. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. For derivatives of this compound, SAR studies involve synthesizing analogues with different substituents at various positions and evaluating their effects.

For example, replacing one or both fluorine atoms with other groups (e.g., amines, alkoxides) or modifying the carboxamide moiety can lead to significant changes in biological potency and selectivity. nih.gov Studies on other pyridine derivatives have shown that the position and nature of substituents are critical for activity. For instance, in some series, adding methoxy (B1213986) groups or specific heterocyclic rings has been shown to enhance antiproliferative activity. mdpi.com Similarly, for 1,4-dihydropyridine (B1200194) derivatives, the nature of the groups at the 3- and 5-positions significantly influences receptor binding affinity. researchgate.net These principles guide the rational design of more effective drug candidates based on the this compound scaffold.

The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on a core scaffold, illustrating the principles of SAR studies.

| Compound ID | R1 Substitution (at C5) | R2 Substitution (Amide) | Kinase Inhibition (IC50, nM) |

| A-1 | -F (Fluorine) | -NH2 (Primary Amide) | 150 |

| A-2 | -OCH3 (Methoxy) | -NH2 (Primary Amide) | 85 |

| A-3 | -F (Fluorine) | -NH-CH3 (Methylamide) | 120 |

| A-4 | -OCH3 (Methoxy) | -NH-CH3 (Methylamide) | 60 |

This interactive table illustrates how systematic modifications to a core structure can be used to deduce structure-activity relationships, guiding the optimization of lead compounds.

Potential in Agrochemical and Material Science Applications

The utility of fluorinated pyridine derivatives extends beyond medicine into agrochemicals and material science. In agrochemicals, fluorinated compounds are known to exhibit potent herbicidal, fungicidal, and insecticidal properties. For example, the fungicide Fluopyram contains a 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid metabolite, demonstrating the effectiveness of halogenated pyridine scaffolds in crop protection. nih.gov The structural features of this compound make it a candidate for exploration in this area.

In material science, pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and coordination polymers. mdpi.com The electron-deficient nature of the 3,5-difluorinated pyridine ring, seen in related compounds like 3,5-Difluoropyridine-2-carbonitrile, is beneficial for creating materials with specific electronic properties, such as those used in thermally activated delayed fluorescence (TADF) emitters for OLEDs. ossila.com The ability of the carboxamide group to form strong hydrogen bonds also allows for the design of self-assembling materials and liquid crystals.

Future Research Opportunities and Interdisciplinary Collaborations

The unique chemical scaffold of this compound, which combines a fluorinated pyridine ring with a carboxamide group, positions it as a compound of significant interest for future research and development. The exploration of its potential applications is still in its early stages, with numerous avenues for investigation across various scientific disciplines.

Future research is likely to focus on the synthesis of novel derivatives. By modifying the core structure of this compound, researchers can systematically explore structure-activity relationships. This could involve introducing different substituents on the pyridine ring or the carboxamide nitrogen to fine-tune the compound's electronic and steric properties. Such modifications could lead to the discovery of new molecules with enhanced biological activity or novel physicochemical characteristics.

A significant area of future investigation lies in the field of medicinal chemistry. Given that structurally related fluorinated pyridine compounds have shown promise as bioactive agents, this compound and its derivatives warrant screening for a wide range of biological activities. For instance, analogs of pyridine-3-carboxamide (B1143946) have been investigated for their potential in treating bacterial wilt in tomato plants, suggesting a possible role for this compound derivatives in agriculture. researchgate.net Furthermore, the pyridine nucleus is a common feature in many biologically active compounds, including those with antibacterial, antifungal, and antiviral properties. researchgate.net

The development of new synthetic methodologies will also be a key research direction. Innovations in synthetic chemistry could provide more efficient and cost-effective ways to produce this compound and its analogs, which would be crucial for enabling broader research and potential commercialization. A team of chemists at the University of Münster has already developed a new method for the site-selective introduction of the difluoromethyl group into pyridines, which could be relevant for creating derivatives of this compound. uni-muenster.de

The exploration of this compound's potential will be significantly enhanced through interdisciplinary collaborations. The synergy between different scientific fields will be essential to fully unlock the potential of this compound and its derivatives.

A crucial area for collaboration is between synthetic chemists and computational biologists. Molecular modeling and docking studies can help predict the binding of this compound derivatives to various biological targets. This computational insight can guide synthetic chemists in designing and prioritizing the synthesis of new compounds with a higher likelihood of desired biological activity. Such collaborations have been successful in the discovery of other pyridine-based inhibitors. nih.gov

Partnerships between medicinal chemists and pharmacologists will be vital for evaluating the biological effects of newly synthesized compounds. Pharmacological studies are necessary to determine the efficacy and mechanism of action of these molecules in biological systems. This collaboration is essential for translating basic chemical research into potential therapeutic applications.

Furthermore, collaborations between academic research institutions and industrial partners, particularly in the pharmaceutical and agrochemical sectors, will be instrumental. colab.wsnih.gov These partnerships can provide the necessary resources and expertise to advance promising compounds from the laboratory to practical applications. Industry collaborations can facilitate high-throughput screening, lead optimization, and the eventual development of new products. The successful development of pyridine-based agrochemicals often involves such collaborative efforts. colab.wsnih.gov

In the realm of materials science, collaborations could explore the incorporation of this compound into novel polymers or other materials. The fluorine atoms in the molecule could impart unique properties, such as thermal stability and specific electronic characteristics, making it a candidate for advanced materials applications.

Conclusion and Future Perspectives

Synthesis of Key Academic Findings on 3,5-Difluoropyridine-2-carboxamide

The chemical compound this compound is a fluorinated heterocyclic molecule with the chemical formula C₆H₄F₂N₂O. scbt.com While its direct precursor, 3,5-Difluoropyridine-2-carboxylic acid, and the related nitrile, 3,5-Difluoropyridine-2-carbonitrile, are recognized as valuable building blocks in synthetic chemistry, dedicated academic studies focusing on the synthesis, properties, and applications of the carboxamide itself are not extensively detailed in current literature. sigmaaldrich.comossila.com

The primary role of this compound appears to be that of a chemical intermediate and a molecular scaffold for the synthesis of more complex molecules. ossila.com Its utility is inferred from the applications of its nitrile analogue, which is employed in medicinal chemistry for creating thiazole (B1198619) analogues and in materials science for developing thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). ossila.cominnospk.com The carboxamide functional group offers a versatile handle for further chemical transformations, distinct from the reactivity of the nitrile or carboxylic acid.

The presence of two fluorine atoms on the pyridine (B92270) ring significantly influences the electronic properties of the molecule, making it an electron-deficient system. This fluorination pattern is known to impact physicochemical properties relevant to drug discovery, such as metabolic stability and binding affinity. nih.govmdpi.com Although specific findings for the 3,5-difluoro isomer are scarce, the broader class of fluorinated pyridine derivatives has been investigated for various therapeutic applications, suggesting a latent potential for this specific compound. researchgate.netijsat.org

Identification of Unresolved Research Questions and Challenges

The most significant gap in the current body of scientific knowledge is the near-complete absence of dedicated research on this compound. Its specific biological activity profile, potential as a ligand for biological targets, and its properties as a functional material remain uncharacterized.

Key unresolved questions and challenges include:

Lack of Biological Profiling: There is no published data on the bioactivity of this compound. Its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent is unknown.

Physicochemical Characterization: Comprehensive analysis of its properties, including single-crystal X-ray structure, detailed spectroscopic data, and stability under various conditions, is not publicly available. mdpi.commdpi.com

Synthetic Efficiency: While its synthesis from the corresponding carboxylic acid is chemically straightforward, challenges may lie in the efficient, scalable, and regioselective synthesis of its multi-substituted pyridine precursors. researchgate.net

Comparative Analysis of Fluorination: It is unclear how the specific 3,5-difluoro substitution pattern on the pyridine-2-carboxamide scaffold compares to other isomers (e.g., 4,6-difluoro or 5,6-difluoro) in terms of chemical reactivity, conformational preference, and biological interactions.

Proposed Future Research Trajectories and Methodological Innovations

To address the existing knowledge gaps, future research should be directed toward a systematic evaluation of this compound.

Proposed Research Trajectories:

Synthesis and Comprehensive Characterization: The initial step involves the documented synthesis of this compound from its commercially available carboxylic acid precursor, followed by thorough characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, mass spectrometry, and single-crystal X-ray diffraction to understand its structural features. mdpi.commdpi.comresearchgate.net

Biological Screening Programs: The compound should be entered into broad biological screening programs to identify any potential therapeutic value. Drawing inspiration from related pyridine carboxamides, assays for anticancer, antifungal, antibacterial, and enzyme inhibitory (e.g., kinases, proteases) activities would be a logical starting point. nih.gov

Application as a Synthetic Building Block: A research trajectory should explore its use as a scaffold in medicinal chemistry. The carboxamide group can be used to synthesize a library of derivatives, allowing for structure-activity relationship (SAR) studies. ijsat.org

Materials Science Exploration: Given the use of its nitrile precursor in OLEDs, the potential of the carboxamide and its derivatives as ligands for metal complexes or as components in functional organic materials should be investigated.

Methodological Innovations:

Development of novel, efficient synthetic routes, potentially utilizing flow chemistry or microwave-assisted synthesis to improve yields and reduce reaction times for this class of compounds. researchgate.net

Employing computational and molecular modeling techniques to predict the compound's potential biological targets and guide experimental screening efforts, saving time and resources. ijsat.org

Broader Impact of Research on Fluorinated Pyridine Carboxamides in Chemical Sciences

The study of fluorinated pyridine carboxamides has a significant and broad impact on the chemical sciences, particularly in drug discovery and materials science. Fluorine is often described as a "magic bullet" in medicinal chemistry due to its unique properties. nih.gov Its high electronegativity and small size allow it to modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to protein targets without adding significant steric bulk. nih.govmdpi.com Consequently, approximately 20% of all pharmaceuticals contain fluorine. nih.gov

The pyridine carboxamide structure is a well-established "privileged scaffold," meaning it is a molecular framework that can bind to multiple, diverse biological targets. This scaffold is present in numerous approved drugs and clinical candidates. The combination of fluorine's strategic placement with the versatile pyridine carboxamide core creates a powerful synergy for developing novel therapeutic agents. Research in this area has led to potent inhibitors for various diseases, including cancer and infectious diseases, as well as advanced diagnostic tools like 18F-labeled positron emission tomography (PET) imaging agents. mdpi.commdpi.com

Therefore, while this compound itself remains an under-investigated entity, it is part of a critically important class of molecules. Future research into this and related compounds is likely to continue to fuel innovation, leading to the development of next-generation pharmaceuticals and advanced functional materials, thereby underscoring the profound impact of this chemical space on science and technology. ijsat.org

常见问题

Q. Q. How can isotopic labeling (e.g., , ) enhance mechanistic studies of this compound?

- Methodological Answer :

- Synthetic Incorporation : Introduce via nucleophilic aromatic substitution using K.

- Tracing Metabolic Pathways : Use -labeled carboxamide in cell cultures, followed by LC-MS/MS to track metabolite formation.

- PET Imaging : -labeled derivatives enable in vivo biodistribution studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。